molecular formula C20H22O5 B2780399 6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one CAS No. 639005-77-9

6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one

Cat. No.: B2780399
CAS No.: 639005-77-9
M. Wt: 342.391
InChI Key: TVCJJESLKFUKOR-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one is a synthetic organic compound belonging to the class of isochromen derivatives. This compound is characterized by its unique structure, which includes diethoxy and methoxy functional groups attached to an isochromen core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the diethoxy groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in its chemical properties.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The methoxy and diethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be employed for substitution reactions, often requiring acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated isochromen derivatives.

Scientific Research Applications

6,7-Diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one
  • 6,7-Diethoxy-1-(2-hydroxyphenyl)-1,4-dihydro-3H-isochromen-3-one
  • 6,7-Diethoxy-1-(2-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-3-one

Uniqueness

6,7-Diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydroisochromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-4-23-17-10-13-11-19(21)25-20(15(13)12-18(17)24-5-2)14-8-6-7-9-16(14)22-3/h6-10,12,20H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCJJESLKFUKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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